Methyclothiazide

Description

Historical Context of Thiazide Diuretic Development

The development of thiazide diuretics in the 1950s by scientists at Merck Sharp and Dohme marked a pivotal moment in cardiovascular medicine. drugbank.com This new class of drugs emerged from research into sulfonamide-based carbonic anhydrase inhibitors, with the goal of creating compounds that could enhance the excretion of sodium and chloride without the bicarbonate loss associated with earlier diuretics. drugbank.com The first of this class, chlorothiazide (B1668834), was introduced in 1958 and quickly became a cornerstone in the treatment of hypertension and edema. patsnap.compharmacompass.com

The advent of thiazides revolutionized the management of high blood pressure, offering a more effective and better-tolerated option compared to previous treatments. pharmacompass.com Their introduction coincided with a growing epidemiological understanding of the risks associated with hypertension, and they were rapidly adopted into clinical practice. pharmacompass.com The early success of chlorothiazide spurred further research to develop more potent derivatives, leading to the synthesis of compounds like methyclothiazide (B1676421).

Evolution of Research Understanding and Clinical Significance

This compound emerged from the continued research and development efforts following the launch of chlorothiazide. It is a more potent derivative, with research indicating it has a natriuretic activity approximately 100 times that of chlorothiazide on a per milligram basis. drugbank.com The primary mechanism of action for thiazide diuretics, including this compound, was identified as the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys. patsnap.comnih.gov This action leads to increased excretion of sodium and chloride, and consequently water, which reduces extracellular fluid volume and blood pressure. patsnap.comoup.com

While the diuretic effect was initially thought to be the sole mechanism for blood pressure reduction, later research revealed a more complex picture. redheracles.net Long-term administration of thiazides leads to a return of the extracellular fluid volume towards baseline, with a subsequent decrease in peripheral vascular resistance contributing to the sustained antihypertensive effect. drugbank.comredheracles.net The exact mechanism for this vasodilation is still a subject of investigation but may involve actions on carbonic anhydrases in smooth muscle or on the large-conductance calcium-activated potassium (KCa) channels. drugbank.com

The clinical significance of this compound has been explored in various research settings. For instance, a study involving 120 patients with essential hypertension investigated the response to different doses of this compound. nih.gov This research identified two types of responders: "early responders" who showed a significant drop in diastolic blood pressure within four weeks, and "late responders" who exhibited a more gradual reduction over a longer period. nih.gov Another clinical trial, the Hypertension-Stroke Cooperative Study Group trial, utilized a fixed combination of deserpidine (B1670285) and this compound to study the effects of antihypertensive treatment in patients who had previously suffered a stroke. ahajournals.org

The following table summarizes key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C9H11Cl2N3O4S2 | nih.gov |

| Molecular Weight | 360.24 g/mol | aksci.com |

| Melting Point | 225 °C | nih.gov |

| Water Solubility | Very slightly soluble | nih.gov |

| pKa | 9.4 | nih.gov |

Further research has also helped to place this compound within the broader context of thiazide and thiazide-like diuretics. While all thiazides are considered to have approximately equal diuretic and natriuretic effects at their maximal therapeutic doses, there are differences in potency and duration of action among the various compounds. drugbank.com

The following table provides an overview of the onset and peak effect of this compound:

| Pharmacodynamic Parameter | Time | Source |

| Onset of Diuretic Action | Within 2 hours | patsnap.com |

| Peak Diuretic Effect | Around 6 hours | wikidoc.org |

| Duration of Action | Approximately 24 hours | wikidoc.org |

Structure

3D Structure

Properties

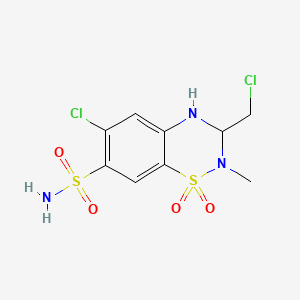

IUPAC Name |

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYKOGBSMNBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023313 | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals form alcohol and water, White or practically white, crystalline powder | |

CAS No. |

135-07-9, 96783-14-1, 96783-15-2 | |

| Record name | Methyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H46UAC61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KDH2S0SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00UUL4SRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Studies of Methyclothiazide Action

Renal Transport System Modulation

Methyclothiazide's primary pharmacological effect is centered on the modulation of renal transport systems, leading to diuresis and a reduction in blood pressure. This action is highly specific to a particular segment of the nephron and a key ion transporter.

Distal Convoluted Tubule Pharmacological Targeting

This compound (B1676421) selectively targets the distal convoluted tubule (DCT), a segment of the nephron in the kidneys. patsnap.compatsnap.comdrugbank.com Its principal site of action is the early part of the DCT. patsnap.comdrugbank.compharmacompass.com By acting on this specific region, this compound influences the final composition of urine and the body's fluid and electrolyte balance. The drug reaches the DCT by being actively secreted into the proximal tubule.

Sodium-Chloride Cotransporter (NCC) Inhibition Mechanisms

The molecular target of this compound within the distal convoluted tubule is the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na-Cl cotransporter. patsnap.compatsnap.comdrugbank.comnih.govnih.gov this compound inhibits the function of this transporter, which is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood. patsnap.compatsnap.com

Recent structural studies have provided insight into the precise mechanism of inhibition. Thiazide diuretics, including this compound, bind to a specific site on the NCC. researchgate.net This binding action physically obstructs the ion translocation pathway. researchgate.net Furthermore, the binding of the diuretic is thought to lock the transporter in an outward-facing conformation, preventing the conformational change necessary to move sodium and chloride ions into the tubular cells, thereby inhibiting its transport cycle. nih.gov

Alterations in Renal Electrolyte Reabsorption

By inhibiting the NCC, this compound directly prevents the reabsorption of sodium and chloride from the luminal fluid of the distal convoluted tubule. patsnap.compatsnap.comrxlist.com This primary action sets off a cascade of effects on the handling of other electrolytes:

Potassium: The increased delivery of sodium to the later segments of the distal tubule and the collecting duct enhances the exchange of sodium for potassium, leading to increased potassium secretion into the urine. patsnap.comdrugbank.comnih.gov

Calcium: Unlike some other classes of diuretics, thiazides like this compound decrease the urinary excretion of calcium. patsnap.com This is achieved by promoting the reabsorption of calcium in the distal convoluted tubule. patsnap.com

Magnesium: Long-term use of thiazide diuretics may lead to a mild increase in magnesium excretion (magnesuria) through a mechanism that is not fully understood. pharmacompass.comnih.gov

Specific Ion Excretion Profiles (Sodium, Chloride, Potassium, Water)

The inhibition of the NCC by this compound results in a distinct pattern of ion and water excretion. The primary effect is a significant increase in the excretion of sodium and chloride. patsnap.comdrugbank.comrxlist.com As water follows sodium osmotically to maintain balance, the excretion of water is also increased, leading to the diuretic effect. patsnap.com Concurrently, potassium excretion is variably enhanced due to the increased sodium load in the distal nephron. patsnap.comdrugbank.comrxlist.com While urinary bicarbonate excretion may be slightly increased, it typically does not cause a significant change in urinary pH. rxlist.com

| Ion/Substance | Effect of this compound on Urinary Excretion | Mechanism |

| Sodium (Na+) | Increased | Direct inhibition of reabsorption via the NCC in the DCT. patsnap.comdrugbank.comrxlist.com |

| Chloride (Cl-) | Increased | Direct inhibition of reabsorption coupled with sodium via the NCC. patsnap.comdrugbank.comrxlist.com |

| Water (H₂O) | Increased | Osmotic effect following the increased excretion of sodium and chloride. patsnap.comdrugbank.com |

| Potassium (K+) | Increased | Enhanced secretion in the distal nephron in exchange for increased sodium delivery. patsnap.comdrugbank.comrxlist.com |

| Calcium (Ca²⁺) | Decreased | Promotes reabsorption in the distal convoluted tubule. patsnap.com |

| Magnesium (Mg²⁺) | Mildly Increased | Mechanism is not well-defined. pharmacompass.comnih.gov |

Extra-Renal Pharmacological Activities

Beyond its well-documented effects on the kidney, this compound also exhibits pharmacological activities that are independent of its diuretic action.

Direct Vascular Reactivity Modulation

Research indicates that this compound can directly affect blood vessels. nih.govnih.gov In-vitro experiments using aortic rings from spontaneously hypertensive rats have shown that this compound can induce an endothelium-dependent inhibition of vasoconstrictor responses to agents like norepinephrine (B1679862) and arginine vasopressin. nih.gov Specifically, at a concentration of 10⁻⁴ M, this compound decreased the maximal vasoconstrictive effect of norepinephrine by 59% and arginine vasopressin by 32.3%. nih.gov

Further studies on human mesenteric arteries from both hypertensive and normotensive patients have confirmed this vasodilatory effect. This compound was shown to cause a concentration-dependent inhibition of the vasoconstrictor responses to norepinephrine. nih.gov This suggests that part of the antihypertensive effect of this compound may be mediated through its direct action on vascular smooth muscle, leading to vasodilation. nih.gov

Renin Release Dynamics and Renal Renin-Angiotensin System Interaction

Thiazide diuretics, as a class, influence the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. The primary diuretic action of these drugs leads to increased sodium and water excretion, causing a decrease in extracellular fluid and plasma volume. nih.gov This volume depletion is sensed by the kidneys and typically results in a compensatory increase in renin release. nih.govnih.gov Renin is an enzyme that initiates a cascade leading to the production of angiotensin II, a potent vasoconstrictor. While this compensatory renin increase is a well-documented acute effect of thiazide diuretics, the long-term interaction is more complex. nih.gov Studies on the related thiazide diuretic hydrochlorothiazide (B1673439) have shown that in hypertensive models, the expected increase in plasma angiotensin II can be blunted, suggesting that thiazides may modulate the RAAS in ways that go beyond simple compensation for volume loss. nih.gov

Influence on Carbonic Anhydrase in Smooth Muscle

The antihypertensive mechanism of this compound may also be mediated through its action on carbonic anhydrases in vascular smooth muscle. drugbank.com Carbonic anhydrase is an enzyme present in vascular smooth muscle cells that plays a role in regulating intracellular pH (pHi). nih.govdrugbank.com Some thiazide diuretics, but not all, possess carbonic anhydrase inhibiting properties. nih.govnih.gov Inhibition of this enzyme in vascular smooth muscle cells can lead to an increase in pHi, a state of intracellular alkalinization. nih.gov This change in pH is significant because it can directly influence the activity of various ion channels that control vascular tone. nih.gov Specifically, this rise in pHi has been linked to the activation of calcium-activated potassium channels, leading to vasorelaxation. nih.gov Therefore, the action of this compound on vascular carbonic anhydrase represents a potential pathway for its direct vasodilatory effects, independent of its renal diuretic action. drugbank.com

| Compound | Carbonic Anhydrase Inhibition | Effect on Intracellular pH (pHi) | Vasorelaxation of Noradrenaline-Induced Tone | Reference |

|---|---|---|---|---|

| Hydrochlorothiazide | Yes | Increase (0.21 +/- 0.04) | Significant (74 +/- 12%) | nih.gov |

| Bendroflumethiazide | Minimal | Small effect (0.06 +/- 0.03) | Little effect (16 +/- 8%) | nih.gov |

Interaction with Large-Conductance Calcium-Activated Potassium (KCa) Channels

A significant component of this compound's direct vascular action appears to be its effect on large-conductance calcium-activated potassium (KCa) channels, also known as BK channels. drugbank.com These channels are abundant in vascular smooth muscle cells and play a crucial role in regulating membrane potential and vascular tone. nih.govsemanticscholar.org Activation of KCa channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. semanticscholar.org This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and leading to muscle relaxation and vasodilation. semanticscholar.org As mentioned previously, the vasorelaxant effect of some thiazides is linked to the opening of KCa channels. nih.govnih.gov This activation is thought to be a downstream consequence of carbonic anhydrase inhibition and the subsequent rise in intracellular pH, as KCa channel activity is pH-sensitive. nih.gov

Molecular and Cellular Target Engagement

The mechanistic studies of this compound reveal a multi-faceted engagement with molecular and cellular targets in the vasculature. The primary cellular targets appear to be the endothelial cells and the vascular smooth muscle cells.

In Endothelial Cells: this compound engages with the endothelium to stimulate the synthesis and release of nitric oxide. nih.gov This action is crucial for its endothelium-dependent vasorelaxation and is demonstrated by the attenuation of its effects in the absence of the endothelium or in the presence of nitric oxide synthase inhibitors. nih.govnih.gov

In Vascular Smooth Muscle Cells: this compound engages with at least three key molecular targets:

Carbonic Anhydrase: It inhibits this enzyme, leading to intracellular alkalinization. drugbank.comnih.gov

Large-Conductance Calcium-Activated Potassium (KCa) Channels: The change in intracellular pH resulting from carbonic anhydrase inhibition leads to the activation of KCa channels. nih.gov This causes membrane hyperpolarization and is a significant contributor to vasorelaxation.

Calcium Channels: Evidence suggests it may modulate calcium influx through voltage-gated calcium channels, thereby inhibiting the contractile machinery of the smooth muscle. nih.gov

These pathways collectively contribute to the vasodilatory and antihypertensive properties of this compound, operating distinctly from its renal diuretic function.

Specificity of Sodium-Chloride Cotransporter Binding

This compound, a member of the thiazide diuretic class, exerts its primary effect through the specific inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl− cotransporter (TSC). drugbank.compatsnap.com This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) in the kidneys, where it is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid. nih.govnih.govdroracle.ai The high specificity of thiazides for the NCC is a cornerstone of their clinical efficacy.

Structural and functional studies have elucidated the mechanism of this specific binding. Thiazide diuretics, including this compound, interact with a binding site on the NCC that overlaps with the chloride (Cl−) binding site. nih.gov This interaction is competitive, meaning that higher extracellular concentrations of chloride and sodium can decrease the inhibitory effect of thiazides. physiology.orgdrugbank.com Cryo-electron microscopy studies have revealed that upon binding, the diuretic molecule locks the NCC into an outward-facing conformation, thereby preventing the conformational changes necessary for ion translocation across the cell membrane and effectively inhibiting its transport cycle. nih.govnih.gov

The affinity of different thiazide diuretics for the NCC can vary. While a specific binding affinity for this compound is not detailed in the comparative literature, a general potency profile for thiazide-type diuretics has been established, indicating a hierarchical order of inhibition. For the rat NCC, the rank order of potency is polythiazide > metolazone > bendroflumethiazide > trichloromethiazide > chlorthalidone (B1668885). nih.govphysiology.org This demonstrates that structural differences among thiazide derivatives influence their binding affinity and inhibitory capacity for the NCC. The specificity for NCC is highlighted by the fact that it belongs to a larger family of cation-chloride cotransporters (CCC), which also includes Na-K-Cl cotransporters (NKCCs) and K-Cl cotransporters (KCCs), yet thiazides selectively target NCC. nih.gov

| Feature | Description | References |

|---|---|---|

| Primary Target | Sodium-Chloride Cotransporter (NCC/TSC) | drugbank.compatsnap.com |

| Location | Apical membrane of the Distal Convoluted Tubule (DCT) | nih.govnih.govdroracle.ai |

| Binding Mechanism | Competes with Chloride (Cl−) for its binding site | nih.govphysiology.orgdrugbank.com |

| Conformational Effect | Locks the NCC in an outward-facing conformation, inhibiting the transport cycle | nih.govnih.gov |

| Modulating Factors | Inhibitory effect is reduced by high extracellular Na+ and Cl− concentrations | physiology.orgdrugbank.com |

Identification of Smooth Muscle Cellular Receptors

Beyond its well-defined role as a diuretic, this compound contributes to blood pressure reduction through direct effects on vascular smooth muscle, a mechanism that is not fully elucidated but is an active area of research. drugbank.com These vasodilatory effects are independent of the inhibition of the renal NCC and point to the existence of specific cellular receptors and signaling pathways within the vasculature.

One identified mechanism involves an endothelium-dependent pathway. Research on rat aortic rings has shown that this compound inhibits the contractile response induced by norepinephrine. This inhibitory action is significantly reduced by the removal of the endothelium or by treatment with Nω-nitro-L-arginine (NOLA), an inhibitor of nitric oxide synthase. This suggests that this compound's vascular effects are mediated by the release of an endothelium-dependent relaxing factor (EDRF), namely nitric oxide (NO). youtube.comyoutube.com NO, produced by endothelial cells, diffuses to the underlying smooth muscle cells, where it activates soluble guanylyl cyclase, leading to vasodilation. youtube.com

In addition to the NO pathway, other potential targets for this compound in vascular smooth muscle have been proposed. These include:

Large-conductance calcium-activated potassium (KCa) channels: Also known as BK channels, these are present in smooth muscle cells and their activation leads to membrane hyperpolarization and vasodilation. nih.govnovapublishers.comfrontiersin.org It is hypothesized that this compound may act on these channels, contributing to the relaxation of vascular smooth muscle. drugbank.com

Carbonic Anhydrases: this compound may exert some of its antihypertensive effects through the inhibition of carbonic anhydrase isoenzymes located in vascular smooth muscle. drugbank.comnih.gov Inhibition of this enzyme can alter intracellular pH, which may in turn influence vascular tone. nih.gov Studies have shown that various diuretics, including hydrochlorothiazide, can directly inhibit carbonic anhydrase I from vascular smooth muscle. nih.govunifi.it

These findings indicate that this compound's action on blood vessels is multifactorial, involving both endothelium-dependent nitric oxide signaling and potentially direct effects on ion channels and enzymes within the smooth muscle cells themselves.

| Proposed Mechanism/Target | Effect | Supporting Evidence | References |

|---|---|---|---|

| Endothelium-Dependent NO Release | Vasodilation | Inhibition of norepinephrine-induced contraction in rat aorta is attenuated by endothelium removal or nitric oxide synthase inhibitors. | youtube.comyoutube.com |

| Large-Conductance Ca2+-Activated K+ (KCa) Channels | Vasodilation via hyperpolarization | Hypothesized as a potential mechanism for the direct smooth muscle relaxing effect. | drugbank.comnih.govnovapublishers.comfrontiersin.org |

| Carbonic Anhydrase Inhibition | Alteration of intracellular pH leading to vasodilation | Thiazides have been shown to inhibit carbonic anhydrase in vascular smooth muscle. | drugbank.comnih.govunifi.it |

Pharmacological Characterization of Methyclothiazide

Pharmacodynamics

Comparative Natriuretic and Diuretic Activity

Methyclothiazide (B1676421) demonstrates significant diuretic and saluretic effects by inhibiting the renal tubular reabsorption of electrolytes. rxlist.comwikidoc.org This action leads to a substantial increase in the excretion of sodium and chloride. rxlist.com The excretion of potassium is also variably increased, a characteristic shared with other thiazide diuretics. rxlist.comwikidoc.org While there is a slight increase in urinary bicarbonate excretion, it typically does not result in a significant change in urinary pH. rxlist.comwikidoc.org

On a per-milligram basis, this compound's natriuretic activity is approximately 100 times that of chlorothiazide (B1668834), the prototypical thiazide diuretic. rxlist.comncats.io However, at their maximum therapeutic dosages, all thiazide diuretics exhibit roughly equivalent diuretic and natriuretic effects. rxlist.comncats.io Following a single oral dose, significant natriuresis and diuresis begin within two hours, peak at about six hours, and can persist for 24 hours. rxlist.comwikidoc.org

Antihypertensive Efficacy Mechanisms and Pathways

The precise mechanism underlying the antihypertensive effect of this compound and other benzothiadiazines is not fully understood, though sodium depletion is believed to play a role. wikidoc.org The primary diuretic action involves the inhibition of active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water. ncats.iodrugbank.com Thiazides like this compound also inhibit the transport of sodium ions across the renal tubular epithelium by binding to the thiazide-sensitive sodium-chloride transporter. ncats.iodrugbank.com This process contributes to an increase in potassium excretion through the sodium-potassium exchange mechanism. ncats.iodrugbank.com

Beyond its diuretic effects, other potential mechanisms for its antihypertensive action have been proposed. ncats.io These include effects on carbonic anhydrases in smooth muscle or action on the large-conductance calcium-activated potassium (KCa) channel, also located in smooth muscle. ncats.io Some research suggests that this compound may inhibit the contractile responses of blood vessels to substances like norepinephrine (B1679862) and vasopressin through an endothelium-dependent mechanism involving nitric oxide synthase. researchgate.net

Pharmacokinetics

Absorption Characteristics and Bioavailability

This compound is rapidly absorbed from the gastrointestinal tract following oral administration. drugbank.comnih.gov However, detailed information regarding the full extent of its absorption and bioavailability in humans is not extensively documented in the available literature. pharmacompass.com

Metabolic Pathways and Metabolite Formation

Information regarding the metabolism of this compound is limited. drugbank.com It is suggested that the drug is primarily eliminated from the body as the intact drug, with a portion being converted to an inactive metabolite. rxlist.comwikidoc.org One identified metabolic pathway for this compound is the "this compound Action Pathway". hmdb.ca

Excretion Routes and Clearance Mechanisms

This compound is slowly eliminated by the kidneys. rxlist.comwikidoc.org The primary route of excretion is through the urine, where it is found as both the unchanged drug and an inactive metabolite. nih.govpharmacompass.com

Chemical Synthesis and Structure Activity Relationship Studies

Methodologies for Chemical Synthesis

The synthesis of methyclothiazide (B1676421) involves a multi-step process. A common pathway begins with the cyclization of 5-chloro-2,4-disulfamoylaniline using urea (B33335). This reaction forms the intermediate 7-sulfamoyl-6-chloro-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide. gpatindia.com

Following the initial cyclization, the intermediate undergoes a reaction with methyl iodide in the presence of sodium hydride, with dimethylformamide (DMF) serving as the solvent. This step yields another intermediate, which is then treated with sodium hydroxide. The final step in the synthesis of this compound involves reacting the resulting compound with chloroacetaldehyde. gpatindia.com

Structure-Activity Relationship (SAR) Investigations

The diuretic efficacy and duration of action of this compound and other thiazide diuretics are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have identified several key features that are crucial for their pharmacological effects. gpatindia.comslideshare.net

Impact of Substituent Groups on Diuretic Potency

The potency of thiazide diuretics is significantly influenced by the nature and position of substituent groups on the benzothiadiazine nucleus.

Position 3: Substitution with a lipophilic (fat-soluble) group at this position markedly increases diuretic potency. gpatindia.comslideshare.net In this compound, the chloromethyl group at C3 contributes to its lipid solubility and, consequently, its activity. slideshare.net

Position 6: An electron-withdrawing group at position 6 is essential for diuretic activity. gpatindia.comslideshare.net Compounds with a chloro or trifluoromethyl group at this position, such as this compound (which has a chloro group), are highly active. slideshare.net Conversely, substituting with an electron-donating group, like a methyl or methoxy (B1213986) group, significantly diminishes diuretic activity. slideshare.net

Position 2: The introduction of a small alkyl group, such as the methyl group in this compound, at the 2-N position can increase the duration of action. gpatindia.comslideshare.net

The following table summarizes the impact of various substituent groups on the diuretic potency of thiazide derivatives.

| Position | Substituent Type | Effect on Diuretic Potency |

| 3 | Lipophilic group (e.g., haloalkyl, aralkyl, thioether) | Marked increase |

| 6 | Electron-withdrawing group (e.g., -Cl, -CF3) | Essential for high activity |

| 6 | Electron-donating group (e.g., -CH3, -OCH3) | Significant reduction |

| 2 | Small alkyl group (e.g., -CH3) | Increased duration of action |

This table is based on established structure-activity relationships for thiazide diuretics. gpatindia.comslideshare.netslideshare.net

Role of Ring Saturation and Lipid Solubility in Pharmacological Action

The saturation of the double bond between the 3rd and 4th positions of the benzothiadiazine ring to create a 3,4-dihydro derivative results in a diuretic that is approximately 10 times more potent than its unsaturated counterpart. gpatindia.comslideshare.netslideshare.net this compound possesses this saturated dihydro-benzothiadiazine ring structure. synzeal.com

Furthermore, the lipid solubility of the molecule plays a crucial role in its duration of action. The substitution of a lipophilic group at the C3 position, as seen with the chloromethyl group in this compound, increases the lipid solubility of the molecule. This enhanced lipid solubility leads to a longer duration of action. gpatindia.comslideshare.net Trifluoromethyl-substituted diuretics are generally more lipid-soluble and have a longer duration of action than their chloro-substituted counterparts. slideshare.netslideshare.net

Importance of Sulfonamide Moieties for Activity

The sulfonamide group (-SO2NH2) is a critical functional group for the diuretic activity of thiazides.

Position 7: The presence of an unsubstituted sulfonamide group at position 7 is essential for diuretic activity. gpatindia.comslideshare.net Removal or replacement of this group leads to compounds with little to no diuretic effect. slideshare.net This sulfonamide group also contributes to the acidity of the molecule. gpatindia.com

Clinical and Pre Clinical Research in Therapeutic Contexts

Efficacy Assessments in Pathophysiological Models

Management of Hypertension in Various Subpopulations

Methyclothiazide (B1676421) has been established as a therapeutic agent for managing hypertension, either used by itself or to augment the action of other antihypertensive medications in more severe cases. drugbank.comrxlist.com Its primary mechanism of action involves reducing the amount of water in the body by increasing urine flow, which in turn helps to lower blood pressure. mayoclinic.org Clinical evidence supports its use in mild to moderate hypertension. wikidoc.org If blood pressure is not adequately controlled after a period of 8 to 12 weeks on a 5 mg daily dose, it is recommended to add another antihypertensive drug to the treatment regimen, as increasing the this compound dosage is not likely to produce a further reduction in blood pressure. rxlist.comwikidoc.org

The effectiveness of this compound can be influenced by the subpopulation being treated. For instance, studies in young men with essential hypertension showed that despite a significant reduction in plasma volume, this compound did not lower blood pressure, suggesting that compensatory homeostatic mechanisms may counteract its antihypertensive effects in this group. researchgate.net In contrast, research on spontaneously hypertensive rats indicated that this compound had minimal antihypertensive activity, even at high doses, whereas other agents like hydralazine (B1673433) were more effective. ebm-journal.org This highlights potential species-specific differences in response and underscores that results from animal models may not always directly translate to human clinical outcomes. ebm-journal.org

This compound can be used in combination with other antihypertensive drugs for more severe forms of hypertension, which may allow for lower dosages of each component and potentially fewer side effects. rxlist.comwikidoc.org

Adjunctive Therapy for Edema Associated with Specific Conditions

This compound is also indicated as an adjunctive therapy for edema, which is the retention of fluid, linked to several medical conditions. drugbank.commayoclinic.org

In patients with congestive heart failure, this compound can be used to alleviate edema. mayoclinic.orgmedscape.comnih.gov By promoting the excretion of excess fluid, it helps to reduce the workload on the heart.

For individuals with hepatic cirrhosis, this compound is employed as an adjunctive treatment to manage the associated edema. mayoclinic.orgmedscape.comnih.gov Thiazide diuretics should be used with caution in patients with impaired hepatic function or progressive liver disease, as minor shifts in fluid and electrolyte balance could potentially trigger a hepatic coma. rxlist.com

This compound has been found to be useful in treating edema resulting from various forms of renal dysfunction. rxlist.comnih.gov These conditions include the nephrotic syndrome, acute glomerulonephritis, and chronic renal failure. rxlist.comnih.gov However, it is contraindicated in patients with anuria (the inability to produce urine). medscape.com Caution is advised when using thiazides in patients with significant renal impairment, as it may lead to azotemia (an accumulation of nitrogenous waste products in the blood). rxlist.com

Comparative Effectiveness Research

Comparative studies have sought to understand the effectiveness of this compound relative to other diuretics and antihypertensive agents. Thiazide diuretics as a class, including this compound, are considered a cost-effective initial therapy for hypertension. cda-amc.ca

In a meta-analysis comparing thiazide-type diuretics (like this compound and hydrochlorothiazide) with thiazide-like diuretics (such as indapamide (B195227) and chlorthalidone), thiazide-like diuretics were found to be more effective in reducing cardiovascular risk. oup.com Another meta-analysis showed that thiazide-like diuretics provided a greater reduction in cardiovascular events and heart failure risk compared to thiazide-type diuretics, with similar rates of adverse events. nih.gov Specifically, chlorthalidone (B1668885) is considered to be 1.5 to 2 times more potent than hydrochlorothiazide (B1673439) in lowering blood pressure at the same dosage. york.ac.uk

Direct comparisons within the thiazide-type class are less common. One study comparing furosemide (B1674285) and hydrochlorothiazide added to propranolol (B1214883) for hypertension found both diuretics significantly lowered blood pressure, with no notable difference between the two. researchgate.net Research on spontaneously hypertensive rats showed that hydralazine was significantly more effective at lowering blood pressure than this compound. ebm-journal.org

A network meta-analysis of blood pressure-lowering drugs in patients with a history of stroke found that a combination of an ACE inhibitor and a diuretic was most effective in reducing recurrent stroke. nih.gov Diuretics as a component of therapy were associated with a larger reduction in blood pressure. nih.gov

The following table provides a summary of comparative findings:

Interactive Data Table: Comparative Efficacy of Diuretics| Comparison | Finding |

|---|---|

| Thiazide-like vs. Thiazide-type Diuretics | Thiazide-like diuretics (e.g., chlorthalidone, indapamide) show a greater reduction in cardiovascular events and heart failure risk compared to thiazide-type diuretics (e.g., this compound, hydrochlorothiazide). oup.comnih.govresearchgate.net |

| Chlorthalidone vs. Hydrochlorothiazide | Chlorthalidone is approximately 1.5 to 2 times more potent in lowering blood pressure than hydrochlorothiazide at equivalent doses. york.ac.uk |

| Hydralazine vs. This compound (in rats) | Hydralazine demonstrated significantly greater antihypertensive effects in spontaneously hypertensive rats compared to this compound. ebm-journal.org |

| ACE Inhibitor + Diuretic vs. Placebo (post-stroke) | The combination of an ACE inhibitor and a diuretic significantly reduced the risk of recurrent stroke compared to a placebo. nih.gov |

Evaluation Against Other Diuretic Classes (e.g., Loop Diuretics, Thiazide-Like Diuretics)

This compound is a thiazide-type (TT) diuretic, a class defined by the presence of a benzothiadiazine ring in its chemical structure. researchgate.netpreprints.org Its evaluation against other diuretic classes, such as loop diuretics and thiazide-like (TL) diuretics, reveals important distinctions in efficacy, mechanism, and clinical outcomes.

Thiazide-like diuretics, including chlorthalidone and indapamide, lack the classic benzothiadiazine core but share a similar primary mechanism of action, inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule. researchgate.netredheracles.net However, significant differences have been observed. Meta-analyses of randomized controlled studies suggest that thiazide-like diuretics may offer superior cardiovascular protection compared to thiazide-type diuretics like hydrochlorothiazide and, by extension, this compound. researchgate.netnih.gov One meta-analysis indicated that thiazide-like diuretics provided a 12% greater reduction in cardiovascular events. nih.gov Another analysis of 19 studies found that thiazide-like diuretics (indapamide, chlorthalidone, metolazone) were more effective at reducing cardiovascular risk than thiazide-type diuretics (a group including this compound). oup.com In terms of blood pressure reduction, one meta-analysis concluded that thiazide-like diuretics were superior in lowering both systolic and diastolic blood pressure. researchgate.net

The differing performance may be linked to pharmacokinetic properties and pleiotropic effects. Chlorthalidone, for instance, has a much longer half-life than hydrochlorothiazide, which may contribute to better 24-hour blood pressure control. nih.gov Furthermore, studies on vascular reactivity show that this compound and the thiazide-like diuretic indapamide can inhibit vasoconstrictor responses in hypertensive rat aortas through an endothelium-dependent mechanism, an effect not observed with hydrochlorothiazide. researchgate.net

When compared to loop diuretics, such as furosemide, thiazide diuretics like this compound are generally more effective for managing hypertension in non-edematous patients. nih.gov Loop diuretics are less effective antihypertensives but become the preferred diuretic for managing hypertension and fluid volume in patients with advanced chronic kidney disease (CKD), particularly when the glomerular filtration rate (GFR) falls below 30 mL/min/1.73 m². nih.govnih.gov However, combining a thiazide with a loop diuretic can produce a potent synergistic diuretic effect, which can be utilized to overcome diuretic resistance, especially in treating severe edema. researchgate.net

Synergistic Effects in Combination Antihypertensive Regimens

This compound is frequently used in combination with other antihypertensive agents to achieve greater blood pressure control. rxlist.comdrugbank.com This approach is based on the principle that combining drugs with complementary mechanisms of action can produce additive therapeutic effects, often allowing for lower doses of the individual components. redheracles.netrxlist.com

The combination of a thiazide diuretic with a blocker of the renin-angiotensin system (RAS), such as an Angiotensin-Converting Enzyme (ACE) inhibitor or an Angiotensin II Receptor Blocker (ARB), is a cornerstone of hypertension therapy. nih.govnih.gov Thiazides promote sodium and water excretion, which can lead to a compensatory activation of the RAS. ACE inhibitors or ARBs counteract this effect, leading to a more pronounced reduction in blood pressure than either agent alone. nih.gov Clinical trials have demonstrated favorable outcomes for combinations of ACE inhibitors (like benazepril (B1667978) or perindopril) with thiazide or thiazide-like diuretics. nih.gov

Combining this compound with other classes, such as beta-blockers, is also an effective strategy. patsnap.com A study noted that in a trial comparing various monotherapies, the combination of a diuretic with any other drug class yielded the most significant antihypertensive effect. nih.gov The synergistic effect allows for adequate blood pressure management, potentially with fewer side effects than high-dose monotherapy. rxlist.compatsnap.com

Long-Term Physiological Outcomes Research

Effects on Vascular Remodeling and Arterial Compliance

Beyond its diuretic function, research indicates that this compound exerts direct effects on the vasculature, which may contribute to its long-term antihypertensive efficacy and influence vascular structure. Vascular remodeling in hypertension involves changes in the structure of small arteries, such as an increased media-to-lumen ratio, which amplifies peripheral resistance. oup.comoup.com

In vitro studies on mesenteric arteries from hypertensive patients have shown that these vessels undergo remodeling. oup.comoup.comnih.gov Crucially, these studies demonstrated that this compound induces a dose-dependent inhibition of norepinephrine-induced vasoconstriction in these remodeled human arteries. oup.comoup.comnih.gov This suggests that this compound retains its direct vasodilatory action even after structural changes in the arteries have occurred. oup.com The mechanism for this vascular effect appears to be multifactorial. Research in spontaneously hypertensive rats (SHR) suggests the effect is endothelium-dependent, involving the release of nitric oxide (NO). researchgate.netnih.gov Further investigation points to a potential role for the inhibition of voltage-gated Ca2+ channels, which would blunt calcium entry into vascular smooth muscle cells and thereby promote relaxation. nih.gov This direct action on vascular reactivity distinguishes it from some other thiazides, like hydrochlorothiazide, which showed no such effect in similar experimental models. researchgate.net

Modulation of Cardiovascular Event Risk

The ultimate goal of antihypertensive therapy is to reduce the risk of major cardiovascular events. Thiazide diuretics as a class have a long history of proven efficacy in reducing hypertension-associated morbidity and mortality. redheracles.netmayoclinic.orgdrugs.com Large-scale trials and meta-analyses have shown that diuretic-based regimens effectively reduce the incidence of stroke, coronary heart disease, and heart failure. redheracles.netnih.gov

Specifically, a meta-analysis differentiating diuretic effects found that low-dose diuretic therapy was associated with significant reductions in stroke (34%), coronary heart disease (28%), heart failure (42%), and cardiovascular mortality (24%). nih.gov While many landmark trials like ALLHAT used the thiazide-like diuretic chlorthalidone, the findings are often extrapolated to the broader class. nih.govnih.gov However, some evidence suggests that thiazide-like diuretics may be more effective in reducing cardiovascular events than thiazide-type diuretics. nih.govoup.com

One study, the Post-stroke Antihypertensive Treatment Study (PATS), which included a treatment arm with deserpidine (B1670285) plus this compound, failed to demonstrate a significant benefit in preventing recurrent stroke or major cardiovascular events, though the trial had a moderate sample size. nih.gov It is also important to note that the electrolyte disturbances, particularly hypokalemia, associated with thiazide diuretics can increase the risk of cardiovascular events if not properly managed. peacehealth.org

Investigational Therapeutic Modalities and Novel Applications

While primarily indicated for hypertension and edema, some evidence suggests potential alternative uses for this compound. drugbank.commedlineplus.gov Research into its broader pharmacological profile has opened avenues for investigational applications.

One such area is in the management of conditions related to calcium and electrolyte balance. Thiazide diuretics are known to reduce urinary calcium excretion. nih.gov This property has led to the exploration of this compound for preventing the formation of kidney stones (nephrolithiasis) in patients with hypercalciuria (high levels of calcium in the blood and urine). medlineplus.gov Additionally, its effects on water and electrolyte handling have prompted investigation into its use for treating diabetes insipidus and certain other electrolyte disturbances. medlineplus.gov The antihypertensive mechanism itself may not be fully understood, with some research suggesting it could be mediated through actions on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in smooth muscle, which could represent targets for future therapeutic development. ncats.io

Adverse Physiological Effects and Underlying Mechanisms

Electrolyte and Metabolic Homeostasis Disturbances

Hypokalemia Pathophysiology and Clinical Manifestations

Methyclothiazide (B1676421) induces hypokalemia, or low potassium levels, by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the kidneys. drugbank.com This blockage leads to an increased delivery of sodium to the collecting duct. cvpharmacology.com In this part of the nephron, the body attempts to reabsorb sodium, a process that is coupled with the excretion of potassium into the urine, ultimately lowering potassium levels in the blood. drugbank.comcvpharmacology.com The risk of hypokalemia can be intensified by factors such as vigorous diuresis, severe cirrhosis, or concurrent use of corticosteroids or ACTH. rxlist.com

The clinical signs of hypokalemia are varied and can include muscle weakness or cramps, fatigue, and in more severe cases, cardiac arrhythmias. rxlist.comdrugs.com Other symptoms may include dry mouth, thirst, drowsiness, restlessness, and gastrointestinal issues like nausea and vomiting. rxlist.com Severe potassium depletion can heighten the heart's sensitivity to the toxic effects of digitalis. rxlist.comnih.gov

Table 1: Clinical Manifestations of this compound-Induced Hypokalemia

| Category | Symptoms |

|---|---|

| Musculoskeletal | Muscle weakness, pain, or cramps, muscular fatigue. rxlist.commayoclinic.org |

| Neurological | Drowsiness, restlessness, confusion, dizziness. drugbank.comrxlist.commayoclinic.org |

| Cardiovascular | Tachycardia (increased heart rate), increased ventricular irritability. rxlist.commayoclinic.org |

| Gastrointestinal | Nausea, vomiting, dry mouth, thirst. rxlist.commayoclinic.org |

| General | Weakness, lethargy, unusual tiredness. rxlist.commayoclinic.org |

Sodium and Chloride Imbalances (Hyponatremia, Hypochloremia)

By design, this compound promotes the excretion of sodium and chloride from the body, which can lead to hyponatremia (low sodium) and hypochloremia (low chloride). rxlist.compeacehealth.org The inhibition of the sodium-chloride cotransporter directly results in increased urinary loss of these electrolytes. drugbank.com While a reduction in sodium is the intended therapeutic effect for managing conditions like hypertension and edema, excessive loss can occur. peacehealth.orgadam.com This is particularly a concern in patients with impaired liver function, as minor fluid and electrolyte shifts can have significant consequences. medscape.com

Symptoms of these imbalances can overlap with those of hypokalemia and include dry mouth, thirst, weakness, drowsiness, and muscle pains. mayoclinic.orgdrugs.com

Magnesium Depletion Mechanisms

The use of thiazide diuretics like this compound is associated with magnesium depletion. mdpi.com While serum magnesium levels may sometimes appear normal, cellular magnesium can be significantly reduced. peacehealth.org It is believed that the increased delivery of sodium to the distal tubule, which drives potassium loss, may also play a role in increasing the urinary excretion of magnesium. mdpi.com This magnesium loss can, in turn, exacerbate potassium loss. peacehealth.org Studies have shown that a substantial percentage of patients on long-term thiazide therapy exhibit magnesium depletion. mdpi.com

Hyperuricemia and Pathogenesis of Gout

This compound can cause hyperuricemia, an elevation of uric acid in the blood, which can precipitate gout in susceptible individuals. medscape.comnih.gov The underlying mechanism is thought to involve competition at the organic anion transporters in the proximal tubules of the kidneys. nih.gov Thiazides may interfere with the secretion of uric acid into the urine, leading to its retention in the bloodstream. nih.govgoogle.com While it doesn't always trigger an acute gout attack, the induced hyperuricemia is a notable metabolic side effect. google.com Research suggests that this increase in uric acid is associated with a higher risk of developing diabetes. scispace.com

Alterations in Glucose Metabolism (Hyperglycemia, Latent Diabetes Mellitus Induction)

The administration of this compound can lead to hyperglycemia (high blood sugar) and may even unmask latent diabetes mellitus. medscape.comnih.gov Several mechanisms are proposed to explain this effect. One prominent theory is that diuretic-induced hypokalemia plays a key role. medscape.comnih.gov Low potassium levels can hyperpolarize pancreatic β-cells, which inhibits the influx of calcium. nih.gov Since insulin (B600854) release is a calcium-dependent process, this leads to reduced insulin secretion. nih.gov Another hypothesis involves the activation of the renin-angiotensin-aldosterone system (RAAS) due to the diuretic's effect on plasma volume. nih.govscispace.com Increased angiotensin II may downregulate pathways important for insulin sensitivity. nih.gov

Modifications in Serum Lipid Profiles (Cholesterol, Triglycerides, Lipoproteins)

Thiazide diuretics, including this compound, have been shown to adversely affect serum lipid profiles. caldic.comoup.com Short-term studies have demonstrated increases in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglyceride levels. oup.com While some of these changes may not persist with long-term therapy, an increase in the ratio of LDL to HDL cholesterol has been observed after a year of treatment. nih.govcaldic.com The exact mechanism behind these lipid alterations is not fully understood. nih.gov However, it's a significant consideration, as unfavorable lipid profiles are a risk factor for cardiovascular disease. oup.com

Table 2: Effects of this compound on Serum Lipids

| Lipid Parameter | Effect |

|---|---|

| Total Cholesterol | Increased. medscape.comoup.com |

| Low-Density Lipoprotein (LDL) Cholesterol | Increased. medscape.comoup.com |

| Triglycerides | Increased. medscape.comoup.com |

| High-Density Lipoprotein (HDL) Cholesterol | Slightly reduced. researchgate.net |

Calcium Homeostasis and Urinary Calcium Excretion

This compound, like other thiazide diuretics, exerts a notable influence on calcium metabolism. The primary mechanism involves the enhancement of calcium reabsorption in the renal tubules. Thiazides act on the distal convoluted tubule to inhibit the sodium-chloride (Na+/Cl-) cotransporter, leading to increased sodium and chloride excretion. nih.govhmdb.ca This action indirectly promotes the reabsorption of calcium from the tubular fluid back into the bloodstream. The reduction in intracellular sodium in the distal tubule cells enhances the activity of the basolateral sodium-calcium (Na+/Ca2+) exchanger, which pumps calcium out of the cell into the interstitial fluid, thereby increasing its net reabsorption. nih.gov

This leads to a decrease in urinary calcium excretion. rxlist.comwikidoc.orgdovepress.com Studies have reported that thiazides can reduce urinary calcium excretion by 25% to 40%. dovepress.comnih.gov Consequently, there may be a slight and intermittent elevation of serum calcium levels. rxlist.comwikidoc.org While often not clinically significant in individuals with normal calcium metabolism, this effect can lead to hypercalcemia, especially in patients with pre-existing conditions like hyperparathyroidism or those receiving high doses of vitamin D. wikidoc.orgdrugs.comacpjournals.org In a study of vitamin D-treated hypoparathyroid patients, 5 out of 12 who were given this compound or another thiazide developed hypercalcemia. acpjournals.org Research has also suggested that this compound may inhibit voltage-gated calcium channels in vascular smooth muscle cells, which contributes to its antihypertensive effect but is distinct from its influence on renal calcium handling. nih.gov

Table 1: Effect of Thiazide Diuretics on Calcium Levels

| Parameter | Effect | Magnitude of Change |

|---|---|---|

| Urinary Calcium Excretion | Decrease | 25% - 40% reduction dovepress.comnih.gov |

| Serum Calcium Level | Increase | Slight to intermittent elevation rxlist.comwikidoc.orgnih.gov |

This table summarizes the general effects of thiazide diuretics, including this compound, on calcium balance based on available research.

Organ System Specific Considerations

Renal Function Impairment and Azotemia Development

The use of this compound requires caution in individuals with pre-existing renal disease or significant impairment of renal function. rxlist.comdrugs.com The diuretic-induced reduction in plasma volume can decrease renal blood flow and the glomerular filtration rate (GFR). pharmacompass.com This reduction in renal perfusion can lead to the development or worsening of azotemia, which is characterized by elevated levels of blood urea (B33335) nitrogen (BUN) and other nitrogenous waste products in the blood. rxlist.commedscape.comsimsrc.edu.in Cumulative drug effects may also occur in patients with impaired renal function, increasing the risk of adverse effects. rxlist.com If progressive renal impairment becomes evident, a careful reassessment of therapy is necessary. rxlist.comwikidoc.orgdrugs.com In severe renal insufficiency, such as anuria (the inability to produce urine), this compound is considered ineffective and is contraindicated. medscape.comsimsrc.edu.indrugs.com Rare cases of allergic interstitial nephritis have also been associated with thiazide diuretics, which can cause acute renal impairment. drugs.comdrugs.com

Hepatic Dysfunction and Risk of Hepatic Coma

This compound should be administered with caution in patients with impaired hepatic function or progressive liver disease. rxlist.comdrugs.commayoclinic.org The diuretic action of this compound can cause shifts in fluid and electrolyte balance, including hypokalemia (low potassium), hyponatremia (low sodium), and metabolic alkalosis. medscape.comdrugs.com In patients with severe liver disease, such as cirrhosis, these minor alterations can be sufficient to precipitate hepatic encephalopathy and hepatic coma. rxlist.comdrugs.comdrugs.com The electrolyte imbalances can interfere with normal neurological function, and in the context of a compromised liver that is unable to effectively detoxify ammonia, can lead to this life-threatening complication.

Immunological Reactions and Systemic Lupus Erythematosus Exacerbation

The use of thiazide diuretics, including this compound, has been associated with certain immunological reactions. drugs.com There have been reports suggesting the possibility of exacerbation or activation of systemic lupus erythematosus (SLE), a chronic autoimmune disease. rxlist.commedscape.comsimsrc.edu.indrugs.commayoclinic.org Patients with a history of SLE should use this compound with caution. drugs.commayoclinic.orgdrugs.com The precise mechanism for this association is not fully understood, but it is considered a potential hypersensitivity reaction. Other sensitivity reactions may also occur, particularly in patients with a history of allergy or bronchial asthma. rxlist.com

Photosensitivity Reactions

This compound is a sulfonamide-derivative known to cause photosensitivity, which is a chemically induced change in the skin that makes an individual unusually sensitive to light. medscape.comnih.govnj.govsaintlukeskc.org Exposure to sunlight or artificial ultraviolet (UV) radiation can trigger skin reactions in susceptible individuals. nj.govsaintlukeskc.org These reactions can manifest in two primary ways:

Phototoxic Reactions: These are more common and dose-dependent. They result from the drug absorbing UV light and releasing energy that damages skin cells, causing a reaction that resembles an exaggerated sunburn. nih.govnj.gov

Photoallergic Reactions: These are less common and represent a cell-mediated, delayed-type hypersensitivity reaction. nih.gov In this case, UV radiation transforms the drug into a compound (a photoantigen) that the immune system recognizes as foreign, leading to an eczematous rash 24 to 72 hours after exposure. nih.govnj.gov

Due to this risk, individuals taking this compound are often advised to avoid prolonged sun exposure and to use protective measures such as sunscreen and appropriate clothing. saintlukeskc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amiloride |

| Ammonia |

| Bendroflumethiazide |

| Blood Urea Nitrogen (BUN) |

| Calcium |

| Chloride |

| Chlorothiazide (B1668834) |

| This compound |

| Potassium |

| Sodium |

Pharmacological Interactions and Polypharmacy Considerations

Mechanisms of Drug-Drug Interactions

The interactions involving methyclothiazide (B1676421) are primarily driven by its effects on hemodynamics, renal function, and electrolyte balance. These mechanisms can lead to either a potentiation or an attenuation of the therapeutic effects of co-administered drugs.

Pharmacodynamic Synergism and Antagonism

Pharmacodynamic synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. medscape.com Conversely, antagonism results in a reduced therapeutic effect.

This compound exhibits synergistic effects when combined with other antihypertensive agents, such as ACE inhibitors and beta-blockers, leading to enhanced blood pressure reduction. patsnap.com This potentiation allows for the use of lower doses of each drug, potentially minimizing side effects. rxlist.com However, this can also increase the risk of hypotension. patsnap.com An additive hypotensive effect can also be seen with agents like amifostine, carbidopa, and levodopa. medscape.com

Conversely, pharmacodynamic antagonism can occur. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the diuretic and antihypertensive efficacy of this compound. patsnap.commedscape.com This is because NSAIDs can inhibit the synthesis of renal prostaglandins, which play a role in maintaining renal blood flow and the diuretic response. medscape.comdrugs.com

Alterations in Renal Clearance and Drug Excretion

This compound can alter the renal clearance of other drugs, primarily by competing for the same excretion pathways or by altering the rate of urine flow.

A significant interaction involves lithium, a drug used for bipolar disorder. Thiazide diuretics like this compound reduce the renal clearance of lithium, which can lead to increased serum lithium levels and a higher risk of toxicity. rxlist.comdrugs.com This interaction is thought to be caused by a compensatory increase in the reabsorption of both sodium and lithium in the proximal tubules due to the sodium loss induced by the diuretic. drugs.com

Conversely, this compound may increase the excretion rate of some drugs, potentially lowering their serum levels and reducing their efficacy. drugbank.com For example, this compound may increase the excretion rate of acetaminophen. drugbank.com There is also potential for competition for renal tubular clearance with other drugs, such as dofetilide (B1670870), where this compound can increase dofetilide levels. medscape.com

Electrolyte Imbalance-Mediated Interaction Enhancement

A primary mechanism of action for this compound is the induction of electrolyte imbalances, most notably hypokalemia (low potassium levels). rxlist.comnih.gov This can significantly enhance the effects and toxicities of other drugs.

For example, hypokalemia induced by this compound can increase the risk of toxicity from digitalis glycosides (e.g., digoxin), which are used to treat heart failure. patsnap.comrxlist.com Low potassium levels sensitize the myocardium to the effects of digoxin, increasing the likelihood of arrhythmias. Concomitant use of steroids or ACTH can also exacerbate hypokalemia. rxlist.com

Specific Drug Class Interaction Profiles

The following tables summarize the key interactions between this compound and other major drug classes.

Other Antihypertensive Agents (e.g., ACE Inhibitors, Beta-Blockers, Alpha-1 Adrenergic Antagonists)

Combining this compound with other antihypertensive drugs is a common and often effective strategy for managing hypertension. rxlist.com However, it requires careful monitoring to avoid adverse outcomes.

| Drug Class | Interacting Drug (Example) | Interaction Mechanism | Potential Clinical Outcome |

| ACE Inhibitors | Captopril | Pharmacodynamic Synergism | Enhanced hypotensive effect; increased risk of nephrotoxicity. medscape.commedscape.com |

| Beta-Blockers | Metoprolol | Pharmacodynamic Synergism | Enhanced hypotensive effect; potential for increased risk of hyperglycemia and hypertriglyceridemia. drugs.comdrugs.com |

| Alpha-1 Adrenergic Antagonists | Prazosin | Pharmacodynamic Synergism | Potentiation of hypotensive effects, particularly orthostatic hypotension. drugs.comnih.gov |

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a common source of drug interactions with this compound, primarily due to their effects on renal function.

| Interacting Drug (Example) | Interaction Mechanism | Potential Clinical Outcome |

| Ibuprofen | Pharmacodynamic Antagonism | Reduced diuretic and antihypertensive effects of this compound. patsnap.commedscape.com |

| Altered Renal Prostaglandin (B15479496) Synthesis | NSAIDs inhibit renal prostaglandin synthesis, which can lead to sodium and water retention and may adversely affect renal function, especially in dehydrated patients. drugs.com |

Digitalis Glycosides

Concurrent use of this compound and digitalis glycosides, such as digoxin, requires careful monitoring. rxlist.comclevelandclinic.org The primary concern with this combination is the potential for this compound-induced hypokalemia (low potassium levels). rxlist.com Hypokalemia can sensitize the heart to the effects of digitalis, increasing the risk of digitalis toxicity, which can manifest as ventricular irritability and other cardiac arrhythmias. rxlist.commedscape.com The diuretic-induced electrolyte imbalance, specifically the depletion of potassium, exaggerates the response of the heart to digitalis. rxlist.com

Table 1: Interaction Between this compound and Digitalis Glycosides

| Interacting Drug | Mechanism of Interaction | Potential Clinical Outcome |

|---|

Lithium Salts